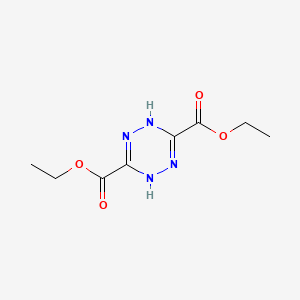
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is a chemical compound belonging to the tetrazine family Tetrazines are known for their unique nitrogen-rich structure, which makes them valuable in various chemical and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate typically involves the esterification of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. One common method involves the reaction of the acid with ethanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out under controlled temperature conditions to prevent the decomposition of the tetrazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tetrazine derivative.
Reduction: Reduction reactions can convert it back to the dihydro form.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitrous gases are commonly used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alcohols and amines are typical reagents used for substitution reactions.
Major Products Formed
Oxidation: Tetrazine derivatives.
Reduction: Dihydro-tetrazine derivatives.
Substitution: Various esters and amides depending on the substituents used.
Applications De Recherche Scientifique
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate has several scientific research applications:
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its anticancer properties, although initial studies have shown limited efficacy.
Industry: Utilized in the development of optical sensors and materials for detecting oxidative agents.
Mécanisme D'action
The mechanism of action of diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate involves its ability to undergo reversible oxidation and reduction reactions. This property makes it useful in applications such as optical sensing, where it can detect changes in the environment by altering its oxidation state . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive nitrogen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
- 1,2,4,5-Tetrazine-3,6-dicarboxylic acid
- 3,6-Diphenyl-1,2,4,5-tetrazine
Uniqueness
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is unique due to its specific ester groups, which provide distinct reactivity and solubility properties compared to other tetrazine derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propriétés
Numéro CAS |
444683-52-7 |
|---|---|
Formule moléculaire |
C8H12N4O4 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate |
InChI |
InChI=1S/C8H12N4O4/c1-3-15-7(13)5-9-11-6(12-10-5)8(14)16-4-2/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
ZJCZELZFVPLGRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC(=NN1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


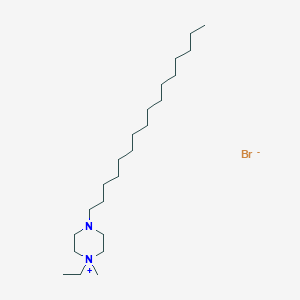
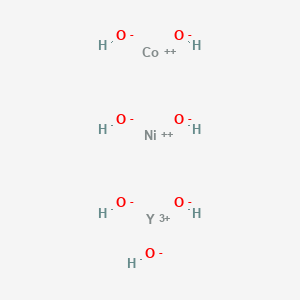
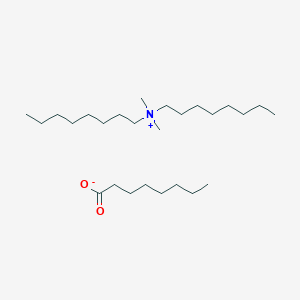

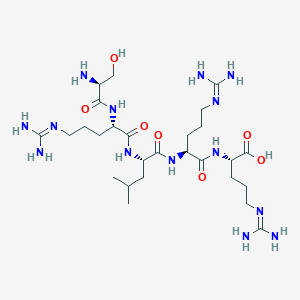

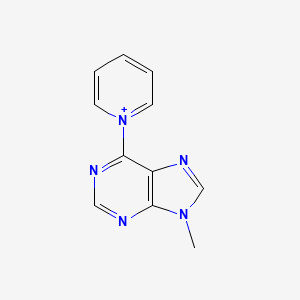


![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)


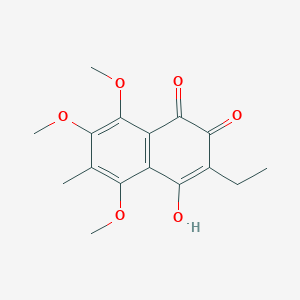
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
